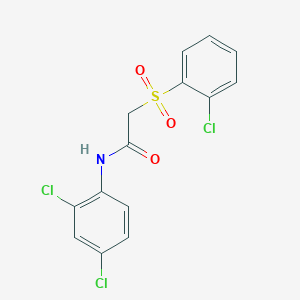

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide

Description

2-(2-Chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzenesulfonyl group and a 2,4-dichlorophenyl substituent. The sulfonyl group at the benzenesulfonyl moiety introduces strong electron-withdrawing effects, while the dichlorophenyl ring contributes to steric bulk and lipophilicity. This compound is structurally distinct due to the combination of sulfonyl and dichlorophenyl groups, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name |

2-(2-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO3S/c15-9-5-6-12(11(17)7-9)18-14(19)8-22(20,21)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCNJPMZJZLKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with different functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamide group may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

- Structure: Incorporates a quinazolinone ring instead of a sulfonyl group.

- Activity : Exhibits anticonvulsant activity via GABAergic interactions, though less potent than reference drugs like diazepam .

- Key Difference: The quinazolinone moiety acts as a pharmacophore for anticonvulsant activity, whereas the sulfonyl group in the target compound may alter target specificity .

2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

N-(Cyclohexylmethyl)-2-(2,4-dichlorophenyl)acetamide (JM-S-5)

- Structure : Contains a cyclohexylmethyl group instead of sulfonyl.

- Activity : Acts as a KCNQ2/Q3 potassium channel opener with an EC₅₀ value indicating moderate efficacy .

- Key Difference : The cyclohexylmethyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to sulfonyl derivatives .

Functional Group Variations

2-(1,3-Benzodioxol-5-yloxy)-N-(2,4-dichlorophenyl)acetamide

2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide

- Structure: Includes a hydrazono group.

- Safety : Higher toxicity risk due to hydrazine-related instability, contrasting with the sulfonyl group’s stability .

Pharmacological and Physicochemical Comparisons

| Compound | Key Substituent | Biological Activity | logP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | 2-Chlorobenzenesulfonyl | Not reported | ~3.5* | Moderate (polar) |

| Quinazolinone Derivative (Compound 1) | Quinazolinone | Anticonvulsant | ~2.8 | Low |

| JM-S-5 | Cyclohexylmethyl | KCNQ2/Q3 Opener (EC₅₀: 10 µM) | ~4.2 | Low |

| Thiazole Derivative | Thiazole | Antimicrobial Potential | ~3.1 | Moderate |

| Benzodioxole Derivative | Benzodioxole | Not reported | ~2.5 | High |

*Estimated based on sulfonyl group’s electron-withdrawing nature.

Biological Activity

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure characterized by multiple chlorine substituents, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl3NO3S, with a molecular weight of approximately 378.65 g/mol. Its structure includes a sulfonamide group attached to a dichlorophenyl acetamide moiety, which contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Molecular docking studies suggest that it interacts effectively with carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The binding affinity of this compound to the enzyme's active site suggests a potential mechanism for its anticancer activity.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its structural features, particularly the presence of chlorine atoms, are believed to enhance its antibacterial efficacy.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 128 µg/mL |

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for breast cancer treatment.

- Antimicrobial Activity Against MRSA : In another investigation focusing on antibiotic-resistant strains, the compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.